1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro group on the pyrazole ring can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the desired triazole derivative . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloro group on the pyrazole ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 1-[2-(4-Fluoro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Uniqueness
The presence of the chloro group in 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, biological activity, and binding affinity to molecular targets .
Properties
Molecular Formula |
C7H9ClN6 |
---|---|
Molecular Weight |
212.64 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9ClN6/c8-6-3-11-13(4-6)1-2-14-5-10-7(9)12-14/h3-5H,1-2H2,(H2,9,12) |
InChI Key |
YSWGENDQYCDBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=NC(=N2)N)Cl |
Origin of Product |
United States |
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